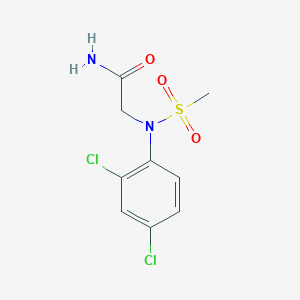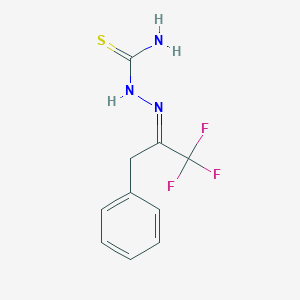
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone, also known as 5-NFH, is a chemical compound with potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and exhibits a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. Additionally, it has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone in lab experiments is its relatively simple synthesis method. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various assays. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the exact mechanisms underlying its antibacterial, antifungal, and antitumor activity. Finally, its potential use as a drug candidate for the treatment of various diseases warrants further investigation.
Synthesemethoden
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone can be synthesized using a variety of methods, including the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate and phenylhydrazine. The reaction is typically carried out in a solvent, such as ethanol or methanol, and under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. Additionally, 5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-phenyl-3,4-dihydropyrazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-19(21)14-7-6-11(22-14)9-15-17-13-8-12(16-18-13)10-4-2-1-3-5-10/h1-7,9,12H,8H2/b15-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKLYQNERFMTN-YIEXHYBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=NC1=NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(N=N/C1=N/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-furaldehyde (5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)





![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)


![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)